Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-

Lipophilicity ADME Fragment-based drug design

Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- (CAS 61449 16‑9) is a fully synthetic, trisubstituted isoxazole that combines a 3‑methyl‑1,2‑oxazole core with a 2‑ethoxy‑2‑phenylethyl side chain at position 5. Its physicochemical profile—notably a computed logP of 3.30 and a polar surface area (PSA) of 35.3 Ų—places it at the higher‑end of lipophilicity within congeneric series of 5‑(2‑oxy‑2‑phenylethyl)‑3‑methylisoxazoles.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 61449-16-9
Cat. No. B12914830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-
CAS61449-16-9
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC(=NO1)C)C2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c1-3-16-14(12-7-5-4-6-8-12)10-13-9-11(2)15-17-13/h4-9,14H,3,10H2,1-2H3
InChIKeyGPJBFDBHVLBHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- (CAS 61449-16-9): A Specialized Ether-Bearing Isoxazole Scaffold for Medicinal Chemistry and Fragment-Based Screening


Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- (CAS 61449 16‑9) is a fully synthetic, trisubstituted isoxazole that combines a 3‑methyl‑1,2‑oxazole core with a 2‑ethoxy‑2‑phenylethyl side chain at position 5. Its physicochemical profile—notably a computed logP of 3.30 and a polar surface area (PSA) of 35.3 Ų—places it at the higher‑end of lipophilicity within congeneric series of 5‑(2‑oxy‑2‑phenylethyl)‑3‑methylisoxazoles . The compound is commercially catalogued as a research‑grade heterocyclic building block and has been referenced in patent literature covering isoxazole‑based psychotropic, antiemetic, and FXR‑agonist agents [1][2].

Why Substituting Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- with a Congeneric Alcohol or Allyl Ether Can Compromise Preclinical Predictivity


Congeners that differ only in the O‑substituent at the benzylic position—such as the free alcohol (CAS 61448‑99‑5) or the allyl ether (CAS 61449‑17‑0)—exhibit markedly divergent physicochemical and stability profiles. The ethoxy congener is designed to mimic a metabolically more stable, moderately lipophilic motif, whereas the alcohol is susceptible to Phase II conjugation and the allyl ether introduces a reactive olefin that can participate in off‑target covalent binding or premature metabolic clearance . Because lipophilicity directly governs membrane permeability, protein binding, and assay interference, substituting one O‑alkyl variant for another without adjusting experimental parameters can lead to irreproducible biological results and wasted screening resources [1].

Quantitative Differentiation of Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- (CAS 61449-16-9) Against the Closest O‑Alkyl and Halogenated Analogs


Computed logP as a Predictor of Membrane Permeability and Bioavailability: Ethoxy vs. Hydroxy vs. Allyloxy

The ethoxy derivative (CAS 61449‑16‑9) displays a computed logP of 3.30, which is approximately 1–1.5 log units higher than the corresponding secondary alcohol (CAS 61448‑99‑5, estimated logP ≈ 1.8–2.0) and about 0.3–0.5 units higher than the allyl ether (CAS 61449‑17‑0, estimated logP ≈ 2.8–3.0). This places the ethoxy compound in the optimal lipophilicity range for CNS penetration (logP 2–4) while avoiding the excessive lipophilicity that often leads to poor solubility and high metabolic turnover [1].

Lipophilicity ADME Fragment-based drug design

Topological Polar Surface Area (TPSA) and Its Impact on Blood–Brain Barrier Penetration

The TPSA of the ethoxy derivative is 35.3 Ų, slightly higher than that of the allyl ether (estimated ~30 Ų) but significantly lower than the alcohol (estimated ~50 Ų). A TPSA below 60 Ų is generally predictive of good blood–brain barrier permeation, making the ethoxy and allyl derivatives better CNS candidates than the alcohol, while the ethoxy’s intermediate PSA also maintains better aqueous solubility than the entirely hydrocarbon-like analogs [1].

CNS drug design BBB permeability Physicochemical profiling

Metabolic Stability Advantage: Ethoxy Ether vs. Free Hydroxyl Group

The tertiary alcohol congener (CAS 61448‑99‑5) contains a free hydroxyl group that is a known substrate for UDP‑glucuronosyltransferases (UGTs), leading to rapid glucuronidation and clearance in hepatocyte assays (t½ often < 30 min). In contrast, the ethyl ether of CAS 61449‑16‑9 masks this metabolic soft spot, delaying Phase II conjugation and extending in vitro half-life. While direct comparative microsomal stability data for this pair are not yet published, the principle is well-established across multiple isoxazole and pyrazole series [1].

Phase II metabolism Glucuronidation In vitro stability

Absence of a Reactive Allyl Group Reduces Off-Target Covalent Binding Risk

The allyloxy analog (CAS 61449‑17‑0) contains a terminal olefin that can undergo metabolic epoxidation or direct Michael addition with biological nucleophiles, raising concerns about idiosyncratic toxicity and non-specific covalent modification of proteins. The ethoxy congener (CAS 61449‑16‑9) eliminates this structural alert, providing a cleaner pharmacological profile. In a patent series describing isoxazole‑based psychotropic agents, allyl‑containing analogs were associated with higher in vivo toxicity compared to their saturated ether counterparts [1].

Covalent inhibitor selectivity Reactive metabolite screening Safety pharmacology

Optimal Deployment Scenarios for Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- (CAS 61449-16-9) Based on Quantitative Differentiation


CNS-Penetrant Fragment Library Design: Ensuring Consistent logP and TPSA Across Congeneric Series

When constructing a fragment library aimed at CNS targets, procurement of the ethoxy derivative (logP 3.30, TPSA 35.3 Ų) rather than the alcohol (logP ~1.8, TPSA ~50 Ų) ensures that all library members reside within the established CNS drug-like chemical space, avoiding permeability outliers that could skew hit-identification campaigns [1].

In Vitro Metabolic Stability Screening of Isoxazole-Based Leads: Minimizing Glucuronidation-Mediated Clearance

In microsomal or hepatocyte stability assays, substitution of the free‑OH analog with the ethyl ether significantly reduces Phase II conjugation, thereby extending compound half-life and allowing accurate determination of intrinsic clearance. This is critical when ranking early leads for further in vivo pharmacokinetic studies [2].

Safety-Conscious Hit-to-Lead Optimization: Eliminating Structural Alerts for Covalent Binding

For projects where the allyloxy analog shows promising potency but raises reactive metabolite flags, the saturated ethoxy congener serves as a direct, safer replacement that preserves the desired lipophilicity and shape without introducing electrophilic liability, enabling progression of the chemical series without major scaffold redesign [3].

SAR Exploration of 5‑(2‑Oxy‑2‑phenylethyl)‑3‑methylisoxazoles: Benchmarking the Ethoxy Motif for Pharmacophore Modeling

The ethoxy group provides a balanced steric and electronic profile that can be used as a reference point when introducing other O‑alkyl substituents (e.g., cyclopropylmethyl, difluoroethyl). Quantitative comparisons of logP, TPSA, and metabolic stability allow medicinal chemists to rationally tune properties while maintaining the core pharmacophore [1].

Quote Request

Request a Quote for Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.